

In-Depth Technical Guide to 4-Bromo-2-(bromomethyl)-1-iodobenzene

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Compound of Interest

Compound Name: 4-Bromo-2-(bromomethyl)-1-iodobenzene

Cat. No.: B1337891

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of **4-Bromo-2-(bromomethyl)-1-iodobenzene**, a key intermediate in organic synthesis with applications in the pharmaceutical and dye industries. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its structural characteristics based on spectroscopic data.

Core Chemical Data

4-Bromo-2-(bromomethyl)-1-iodobenzene is a polysubstituted aromatic compound with the molecular formula $C_7H_5Br_2I$. Its structure features a benzene ring with bromo, bromomethyl, and iodo substituents, making it a versatile building block in medicinal chemistry and material science. The presence of multiple, distinct halogen atoms allows for selective functionalization in various cross-coupling reactions.

Table 1: Chemical and Physical Properties of **4-Bromo-2-(bromomethyl)-1-iodobenzene**

| Property | Value | Source(s) |
|-------------------|---|-----------|
| Molecular Formula | C ₇ H ₅ Br ₂ I | [1] |
| Molecular Weight | 375.83 g/mol | [1] |
| CAS Number | 495414-06-7, 885681-96-9 | [1][2] |
| Appearance | Solid | [2] |
| Boiling Point | 335.1 ± 27.0 °C at 760 mmHg | [1] |
| Melting Point | Not available | |
| Purity | Typically ≥98% | [2] |

Structural Analysis and Spectroscopic Data

The structural elucidation of **4-Bromo-2-(bromomethyl)-1-iodobenzene** is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the benzylic protons of the bromomethyl group. The aromatic region would likely display a complex splitting pattern due to the unsymmetrical substitution of the benzene ring. The benzylic protons (-CH₂Br) would appear as a singlet, typically downfield due to the deshielding effect of the adjacent bromine atom and the aromatic ring.

¹³C NMR: The carbon NMR spectrum would reveal seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon of the bromomethyl group would appear in the aliphatic region, while the six aromatic carbons would be in the downfield region. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the three different halogen substituents.

Table 2: Predicted Spectroscopic Data for **4-Bromo-2-(bromomethyl)-1-iodobenzene**

| Spectroscopic Technique | Predicted Data |
|-------------------------|---|
| ^1H NMR | Aromatic protons (m, 3H), Benzylic protons (-CH ₂ Br, s, 2H) |
| ^{13}C NMR | 7 distinct signals: 1 aliphatic (-CH ₂ Br), 6 aromatic |
| IR (cm ⁻¹) | Aromatic C-H stretching, C=C stretching, C-Br stretching, C-I stretching |
| Mass Spectrometry (m/z) | Molecular ion peak (M ⁺) with characteristic isotopic pattern for two bromine atoms and one iodine atom |

Infrared (IR) Spectroscopy

The IR spectrum of **4-Bromo-2-(bromomethyl)-1-iodobenzene** would exhibit characteristic absorption bands for the aromatic ring and the carbon-halogen bonds. Key absorptions would include C-H stretching from the aromatic ring, C=C stretching vibrations of the benzene ring, and distinct absorptions corresponding to the C-Br and C-I bonds.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (isotopes ^{79}Br and ^{81}Br) and one iodine atom (isotope ^{127}I). Fragmentation patterns would likely involve the loss of bromine and iodine atoms, as well as the bromomethyl group.

Experimental Protocols

The synthesis of **4-Bromo-2-(bromomethyl)-1-iodobenzene** can be achieved through a multi-step process starting from readily available precursors. A plausible synthetic route involves the diazotization and bromination of a substituted aniline, followed by a free-radical bromination of the benzylic methyl group.^[1]

Synthesis of 2-Bromo-4-iodotoluene from 2-Methyl-4-iodoaniline

- **Diazotization:** 2-methyl-4-iodoaniline (1.0 equivalent) is dissolved in an aqueous solution of sulfuric acid and cooled to 10-15 °C. An aqueous solution of sodium nitrite is added dropwise to form the corresponding diazonium salt solution. The reaction is typically stirred for 1 hour.
[1]
- **Bromination (Sandmeyer-type reaction):** In a separate vessel, cuprous bromide (0.55 equivalents) is mixed with hydrobromic acid and heated to 85-90 °C. The freshly prepared diazonium salt solution is then added dropwise to this mixture.[1]

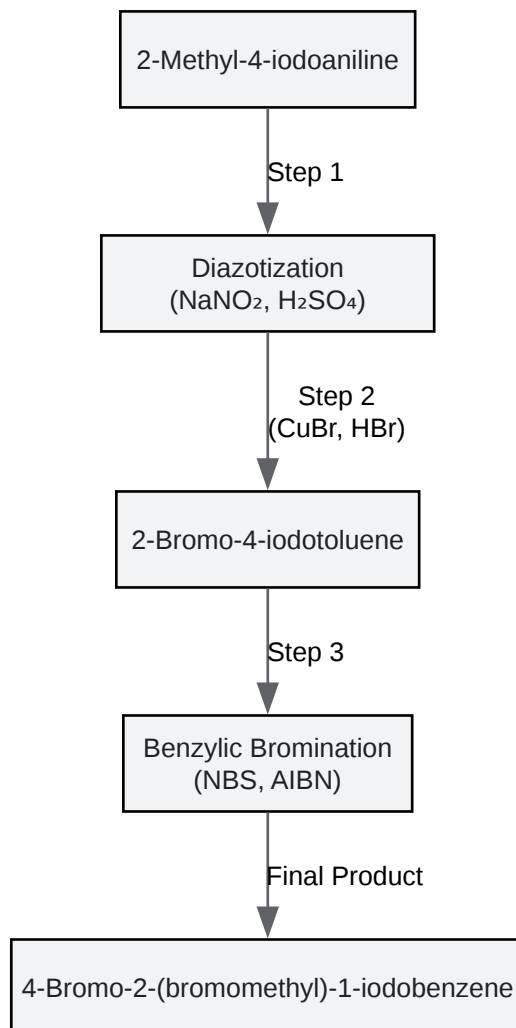
Synthesis of 4-Bromo-2-(bromomethyl)-1-iodobenzene from 2-Bromo-4-iodotoluene

- **Free-Radical Bromination:** 2-Bromo-4-iodotoluene (1.0 equivalent) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.3 equivalents) are dissolved in a suitable solvent like dichloromethane. The mixture is heated to 50-60 °C.[1]
- **N-bromosuccinimide (NBS)** (1.6 equivalents) is then added portion-wise to the reaction mixture. The reaction progress is monitored, and upon completion (typically around 10 hours), the product is isolated.[1]
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent, such as toluene, to yield the final product.[1]

Logical Workflow for Synthesis

The synthetic pathway described above can be visualized as a logical workflow.

Synthesis of 4-Bromo-2-(bromomethyl)-1-iodobenzene



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Caption: A logical workflow for the synthesis of **4-Bromo-2-(bromomethyl)-1-iodobenzene**.

Applications in Drug Development and Research

4-Bromo-2-(bromomethyl)-1-iodobenzene is a valuable intermediate in the synthesis of pharmaceuticals and dyes.[3] Its utility stems from the differential reactivity of the aryl and benzylic halides, allowing for sequential and selective chemical transformations. This makes it an important building block for creating complex molecular architectures found in various drug

candidates.[3] While specific signaling pathways directly involving this compound are not documented, its role as a precursor in the synthesis of biologically active molecules is well-established. Researchers can leverage its reactivity to explore novel chemical space in the development of new therapeutic agents.[3]

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